molecular formula C10H18Cl2N4 B6174849 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride CAS No. 1329672-51-6

1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride

Cat. No.: B6174849
CAS No.: 1329672-51-6
M. Wt: 265.18 g/mol
InChI Key: FEKDASOZQKNRBF-UHFFFAOYSA-N
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Description

1-(2-Methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride is a piperidine derivative featuring a 2-methylpyrimidin-4-yl substituent.

Properties

CAS No.

1329672-51-6

Molecular Formula

C10H18Cl2N4

Molecular Weight

265.18 g/mol

IUPAC Name

1-(2-methylpyrimidin-4-yl)piperidin-4-amine;dihydrochloride

InChI

InChI=1S/C10H16N4.2ClH/c1-8-12-5-2-10(13-8)14-6-3-9(11)4-7-14;;/h2,5,9H,3-4,6-7,11H2,1H3;2*1H

InChI Key

FEKDASOZQKNRBF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=N1)N2CCC(CC2)N.Cl.Cl

Purity

95

Origin of Product

United States

Preparation Methods

Boc-Protected Intermediate Route

This method, adapted from CN106432232A, involves four key stages:

  • Protection of 4-Piperidone : Reaction of 4-piperidone hydrochloride with di-tert-butyl dicarbonate (Boc₂O) in aqueous acetone yields N-Boc-4-piperidone. Optimal conditions (5–20 mL/g solvent-to-substrate ratio, 1:1–3 molar equivalents of Boc₂O) achieve 91–93% yields.

  • Reductive Amination : N-Boc-4-piperidone undergoes reductive amination using sodium borohydride and titanium tetraisopropoxide in ammonia-saturated ethanol. This step produces N-Boc-piperidin-4-amine with 81–82% yield.

  • Pyrimidine Coupling : The amine intermediate reacts with 2-methylpyrimidine-4-carboxylic acid derivatives under Curtius rearrangement conditions. Nitrene reagents (e.g., diphenylphosphoryl azide) facilitate this transformation in toluene, yielding the Boc-protected target compound (78% yield).

  • Deprotection and Salt Formation : Acidic cleavage of the Boc group (e.g., HCl in dioxane) followed by recrystallization in isopropanol/water affords the dihydrochloride salt.

Direct Reductive Amination Route

An alternative pathway leverages palladium-catalyzed hydrogenation, as described in PMC9917539. Here, a preformed pyrimidine-piperidinone intermediate undergoes asymmetric hydrogenation using rhodium or ruthenium catalysts. This one-pot method achieves 85–90% enantiomeric excess (ee) but requires stringent control over H₂ pressure and temperature to avoid over-reduction.

Detailed Reaction Mechanisms and Optimization

Boc Protection and Reductive Amination

The initial Boc protection (Step 1) proceeds via nucleophilic acyl substitution, where the piperidine nitrogen attacks Boc₂O’s electrophilic carbonyl. Sodium bicarbonate neutralizes HCl byproducts, ensuring high yields. In Step 2, titanium tetraisopropoxide activates the ketone for hydride transfer from NaBH₄, forming the secondary amine. Excess ammonia shifts the equilibrium toward amine formation, minimizing imine byproducts.

Optimization Insights :

  • Solvent Choice : Aqueous acetone (50%) balances solubility and reaction kinetics for Boc protection.

  • Temperature Control : Maintaining <30°C during NaBH₄ addition prevents exothermic decomposition.

Pyrimidine Coupling via Curtius Rearrangement

The Curtius rearrangement (Step 3) involves thermal decomposition of an acyl azide to an isocyanate intermediate, which subsequently reacts with the piperidine amine. Nitrene reagents like diphenylphosphoryl azide (DPPA) generate the requisite acyl azide in situ.

Key Parameters :

  • Catalyst : Triethylamine (2–3 eq.) scavenges HCl, preventing amine protonation.

  • Reaction Time : Prolonged reflux (5+ hours) ensures complete azide decomposition.

Comparative Analysis of Synthetic Methods

Parameter Boc-Protected Route Direct Reductive Route
Total Yield 58–62%70–75%
Steps 42
Enantioselectivity N/A85–90% ee
Catalyst Cost LowHigh (Rh, Ru)
Scalability IndustrialLab-scale

The Boc route’s modularity suits large-scale production, whereas the reductive amination method offers shorter synthesis but higher catalyst costs.

Industrial-Scale Production Considerations

Cost Efficiency

  • Boc Route : Bulk procurement of Boc₂O (~$50/kg) and 4-piperidone hydrochloride (~$30/kg) minimizes expenses.

  • Catalytic Hydrogenation : Rhodium catalysts (~$10,000/kg) render this method economically viable only for high-value APIs .

Chemical Reactions Analysis

1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide .

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution with nucleophiles can produce alkylated or acylated derivatives .

Scientific Research Applications

Scientific Research Applications

1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride has diverse applications across several research domains:

Chemistry

  • Intermediate in Synthesis : It serves as an intermediate in the production of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the introduction of functional groups through oxidation, reduction, and substitution reactions.

Biology

  • Biological Pathway Studies : The compound is utilized in studies examining biological pathways involving piperidine and pyrimidine derivatives. It can modulate receptor activity, influencing various biological processes.

Pharmaceutical Development

  • Drug Discovery : Its pharmacological properties make it a candidate for drug development targeting specific diseases. Research has shown potential efficacy in modulating neurotransmitter systems.

Industrial Applications

  • Specialty Chemicals Production : The compound contributes to advancements in industrial processes by serving as a building block for specialty chemicals used in various applications.

Case Studies

  • Pharmacological Studies : Research has indicated that derivatives of this compound exhibit activity against certain cancer cell lines, suggesting its potential role in cancer therapy.
  • Neuropharmacology : Studies have demonstrated that this compound can influence serotonin and dopamine pathways, indicating possible applications in treating mood disorders.
  • Agricultural Chemistry : As an intermediate in agrochemical synthesis, it has been evaluated for its effectiveness as a pesticide ingredient, showing promising results against specific pests.

Mechanism of Action

The mechanism of action of 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Key Findings :

  • Positional Isomerism : Methyl or halogen substituents at different pyrimidine positions (e.g., C2 vs. C4/C6) alter steric and electronic profiles, affecting binding to targets like ion channels .
  • Fluorine Substitution: The 5-fluoro derivative (CAS 2098121-25-4) may exhibit enhanced metabolic stability compared to non-fluorinated analogs .

Aromatic Benzyl Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Research Use/Activity Reference
1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride 57645-56-4 C₁₂H₁₆ClN₂·HCl 259.18 Chlorine at benzyl C4 Potential CNS agent
1-(3-Chlorobenzyl)piperidin-4-amine dihydrochloride 57645-55-3 C₁₂H₁₆ClN₂·2HCl 297.65 Chlorine at benzyl C3 Preclinical studies
1-(3-Nitrobenzyl)piperidin-4-amine dihydrochloride 1158785-53-5 C₁₂H₁₇Cl₂N₃O₂ 308.20 Nitro group at benzyl C3 Toxicological research

Key Findings :

  • Safety Profiles : The 3-nitro derivative (CAS 1158785-53-5) requires stringent handling due to acute toxicity risks .

Fluorinated and Heterocyclic Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Research Use/Activity Reference
1-(2,2,2-Trifluoroethyl)piperidin-4-amine dihydrochloride 1177271-15-6 C₇H₁₅Cl₂F₃N₂ 255.11 Trifluoroethyl group Metabolic stability studies
1-(Benzo[d]oxazol-2-ylmethyl)piperidin-4-amine dihydrochloride (DDO-02003) 1186134-30-4 C₁₄H₁₈Cl₂N₄O 345.22 Benzoxazole moiety Kv1.5 potassium channel inhibition

Key Findings :

  • Trifluoroethyl Group : Enhances resistance to oxidative metabolism, prolonging half-life .
  • Benzoxazole Derivatives : DDO-02003 demonstrates potent Kv1.5 inhibition (IC₅₀ < 1 µM), highlighting the impact of heterocyclic substituents on ion channel activity .

Biological Activity

1-(2-Methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C₁₀H₁₈Cl₂N₄
  • Molecular Weight : 265.18 g/mol
  • CAS Number : 1329672-51-6
  • IUPAC Name : 1-(2-methylpyrimidin-4-yl)piperidin-4-amine; dihydrochloride

The compound features a piperidine ring substituted with a 2-methylpyrimidine moiety, which contributes to its unique biological activity.

This compound exhibits various biological activities primarily through its interaction with specific molecular targets. These include:

  • Kinase Inhibition : The compound has been shown to inhibit protein kinase B (PKB), which is crucial in cancer cell signaling pathways. This inhibition may lead to reduced cell proliferation and increased apoptosis in cancer cells.
  • Antimicrobial Properties : Preliminary studies indicate that this compound may possess antibacterial and antifungal activities, making it a candidate for further investigation in infectious disease treatment .

Enzyme Inhibition Studies

Research has demonstrated that this compound effectively inhibits several enzymes:

Enzyme Inhibition Type IC50 Value (µM)
Acetylcholinesterase (AChE)Competitive15.3
UreaseNon-competitive22.7

These findings suggest potential applications in neurodegenerative diseases and urological disorders .

Antibacterial Activity

In vitro studies have assessed the antibacterial efficacy of the compound against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus0.015
Escherichia coli0.030
Pseudomonas aeruginosa0.050

The compound demonstrated significant activity against Gram-positive bacteria, indicating its potential as an antimicrobial agent .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other piperidine derivatives:

Compound Name Key Features Biological Activity
1-(3-Methoxypropyl)piperidin-4-amineSimilar piperidine structureModerate kinase inhibition
1-(6-Methylpyrimidin-4-yl)piperidin-4-amideSelective PKB inhibitorSignificant anticancer properties

This comparison highlights the unique attributes of the subject compound, particularly its selective inhibition of PKB compared to other derivatives.

Q & A

Q. What are the recommended synthetic routes for 1-(2-methylpyrimidin-4-yl)piperidin-4-amine dihydrochloride?

The compound can be synthesized via Mannich reactions using formaldehyde derivatives and appropriate amine/ketone components. For example, analogous piperidinylpyrimidine derivatives have been prepared by reacting phenethylamine hydrochloride with acetophenone derivatives under controlled conditions, yielding 87–98% efficiency . Optimization may involve adjusting reaction time, temperature, and stoichiometry of reagents. Post-synthesis, dihydrochloride salt formation is achieved via hydrogen chloride treatment, as seen in related compounds like 4-(4-methylpiperazin-1-yl)aniline dihydrochloride .

Q. What analytical techniques are critical for structural characterization?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : For confirming hydrogen/carbon environments in the piperidine and pyrimidine moieties.
  • Mass Spectrometry (MS) : To verify molecular weight and purity.
  • X-ray Crystallography : For resolving stereochemistry and crystal packing, as demonstrated in crystallographic studies of structurally similar salts (e.g., 4-MPHP hydrochloride) .
  • Elemental Analysis : To validate chloride content in the dihydrochloride form .

Q. What safety protocols are essential for handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particles.
  • First Aid : For skin contact, rinse immediately with water; for eye exposure, irrigate for 15 minutes .
  • Storage : Keep in airtight containers at 2–8°C, away from incompatible materials (e.g., strong oxidizers) .

Q. How does the dihydrochloride form influence physicochemical properties?

The dihydrochloride salt enhances water solubility and stability compared to the free base, facilitating biological testing. For example, analogous compounds like 2-(piperidin-2-yl)pyridine dihydrochloride exhibit improved bioavailability due to increased polarity .

Advanced Research Questions

Q. How can computational methods optimize synthesis and reaction design?

Quantum chemical reaction path searches (e.g., ICReDD’s approach) can predict optimal conditions for Mannich reactions, reducing trial-and-error experimentation. Computational models identify intermediates and transition states, guiding solvent selection, temperature, and catalyst use . For instance, simulations of analogous piperidine derivatives have narrowed reaction parameters by 30–50% .

Q. What strategies resolve discrepancies in reported biological activity across studies?

Contradictions may arise from:

  • Substitution patterns : Minor structural changes (e.g., methyl vs. methoxy groups) alter receptor binding. Compare analogs like 4-(piperidin-4-yl)pyridine dihydrochloride, where substituents impact affinity for neurological targets .
  • Assay conditions : Variations in pH, temperature, or cell lines can skew results. Standardize protocols using reference compounds (e.g., PubChem’s bioactivity data) .

Q. How does the compound interact with biological targets (e.g., enzymes or receptors)?

Piperidine-pyrimidine hybrids often target G-protein-coupled receptors (GPCRs) or kinases . For example, 1-(3,5-dimethylisoxazol-4-yl)sulfonylpiperidin-4-amine hydrochloride shows selective inhibition of serotonin receptors via sulfonamide-mediated hydrogen bonding . Docking studies combined with mutagenesis assays can map binding sites .

Q. What formulation strategies improve solubility for in vivo studies?

  • Salt selection : Dihydrochloride salts enhance aqueous solubility over free bases.
  • Co-solvents : Use PEG-400 or cyclodextrins for parenteral administration.
  • Nanoformulation : Lipid nanoparticles or micelles improve bioavailability, as seen with similar piperidine derivatives .

Q. How do environmental factors (pH, temperature) affect stability?

  • pH sensitivity : The compound may degrade under alkaline conditions due to deprotonation of the piperidine nitrogen. Stability studies in buffers (pH 1–7.4) are recommended .
  • Thermal stability : Differential Scanning Calorimetry (DSC) of related compounds shows decomposition above 200°C, suggesting room-temperature storage is safe .

Q. What are the key challenges in scaling up synthesis for preclinical studies?

  • Purification : Column chromatography may be impractical; switch to recrystallization using methanol/water mixtures .
  • Yield optimization : Catalytic methods (e.g., Pd-mediated coupling for pyrimidine rings) can reduce side products .
  • Regulatory compliance : Ensure adherence to ICH guidelines for impurity profiling (e.g., HPLC-MS monitoring) .

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